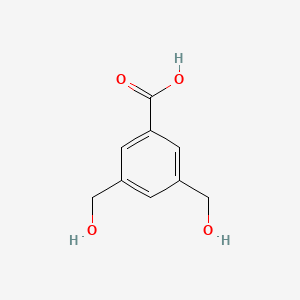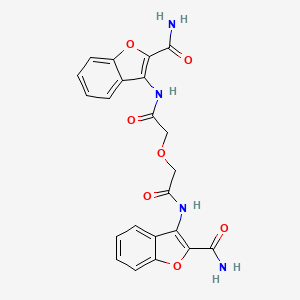
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Industrial Effluent Treatment
Naphthalenesulfonates, including compounds structurally related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, are widely utilized in various industries, leading to their presence in industrial effluents. Research by Alonso, Castillo, and Barceló (1999) highlighted the application of solid-phase extraction techniques for enriching benzene- and naphthalenesulfonates from wastewater, demonstrating the relevance of these compounds in environmental analysis and pollution monitoring. Their study employed ion-pair liquid chromatography coupled with mass spectrometry for the unequivocal determination of these sulfonates in wastewater samples, indicating the importance of such methods in tracking and mitigating industrial pollution (Alonso, Castillo, & Barceló, 1999).
Antibacterial Applications
The synthesis and application of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, closely related to the compound , have been explored for their antibacterial properties. Abbasi et al. (2015) investigated these compounds for their potential as antibacterial agents and enzyme inhibitors, showing that they possess significant antibacterial activity against various bacterial strains. This research underscores the potential of such naphthalenesulfonamide derivatives in developing new antibacterial agents, highlighting their significance in pharmaceutical research and the fight against bacterial infections (Abbasi et al., 2015).
Biochemical Research and Enzyme Inhibition
Compounds similar to this compound have been studied for their effects on various biochemical processes, including enzyme inhibition. Hidaka et al. (1984) described the inhibitory effects of naphthalenesulfonamides on cyclic nucleotide-dependent protein kinases and protein kinase C. This research provides insight into the biochemical applications of naphthalenesulfonamides, suggesting their utility in studying signal transduction pathways and the development of kinase inhibitors for therapeutic purposes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Fluorescence Spectroscopy and Protein Interaction Studies
The interaction of structurally related compounds with proteins, such as Bovine Serum Albumin (BSA), has been examined using fluorescence spectroscopy. Ghosh, Rathi, and Arora (2016) explored the binding dynamics of naphthalene derivatives with BSA, providing valuable information on the binding constants and quenching mechanisms. Such studies are crucial for understanding the molecular interactions between synthetic compounds and biological molecules, offering insights into drug design and protein chemistry (Ghosh, Rathi, & Arora, 2016).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-12-16(25-2)10-11-20(14)26(23,24)21-13-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19,21-22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOMFNFLCOENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)


![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2686148.png)


![2-[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2686157.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)


![4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2686164.png)

![1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2686166.png)
